molecular formula C13H12N4O B1461192 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1082528-60-6

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1461192
CAS RN: 1082528-60-6
M. Wt: 240.26 g/mol
InChI Key: DCPWMBJRLAZHLI-UHFFFAOYSA-N
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Description

“1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of new derivatives of this compound has been reported in several studies. One method involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Molecular Structure Analysis

The molecular structure of “1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is characterized by a pyrazolo[3,4-d]pyrimidine core. This core is a fused ring system containing nitrogen atoms, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” include hydrolysis, cyclization, and treatment with substituted anilines . These reactions lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are pivotal in the synthesis of new heterocyclic compounds due to their potential biological activities . These compounds can undergo a series of transformations, including hydrolysis, cyclization, and treatment with substituted anilines, to yield new structures that are valuable in medicinal chemistry.

Antimicrobial Applications

The antibacterial activity of pyrazolo[3,4-d]pyrimidines has been reported against both Gram-positive and Gram-negative bacteria . These compounds, with different substituents at specific positions, have shown efficacy against strains like Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.

Anticancer Research

Compounds synthesized from pyrazolo[3,4-d]pyrimidin-4-one derivatives have been subjected to in vitro anticancer screening . Their ability to inhibit the growth of cancer cells makes them a subject of interest in the development of new anticancer therapies.

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their enzyme inhibitory properties. They have shown potential as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .

Analgesic and Anti-inflammatory Properties

These compounds have also been investigated for their analgesic and anti-inflammatory properties, providing a basis for the development of new pain relief medications .

Cardiovascular Research

The derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been studied for their hypotensive effects, which could be beneficial in the management of cardiovascular diseases .

Antihistaminic Activity

Their antihistaminic activity suggests potential applications in the treatment of allergic reactions and related conditions .

Chemical Synthesis and Solvent Applications

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can serve as versatile solvents in various chemical synthesis processes, such as N-alkylation of amines and O-alkylation of aldoses .

Mechanism of Action

While the exact mechanism of action of “1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is not specified in the search results, compounds with a similar pyrazolo[3,4-d]pyrimidine core have been reported to have potential pharmacological activities, including antiviral, antimicrobial, and antitumor effects .

Future Directions

The future directions for research on “1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” could include further exploration of its potential biological and pharmacological activities, as well as the development of new synthesis methods .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPWMBJRLAZHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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